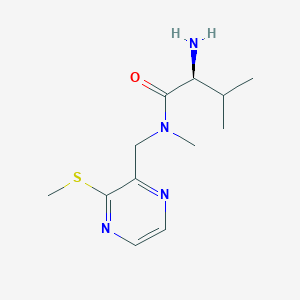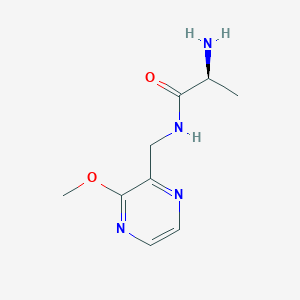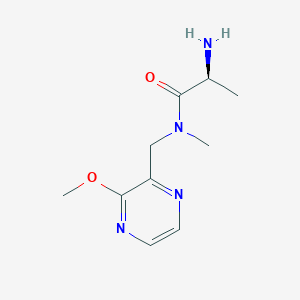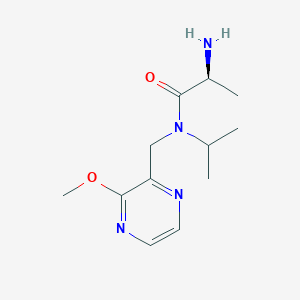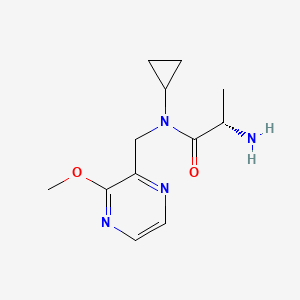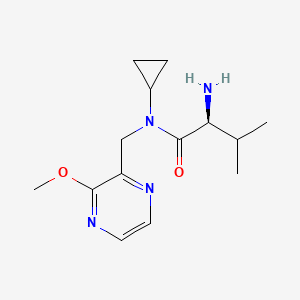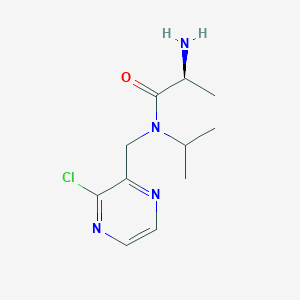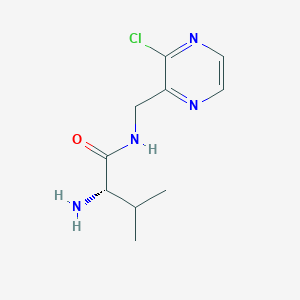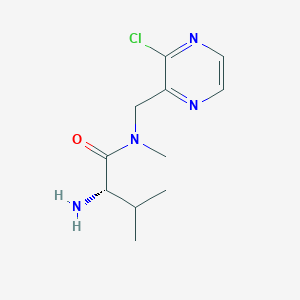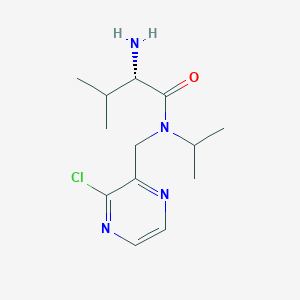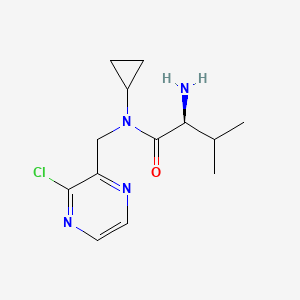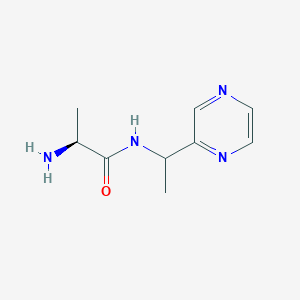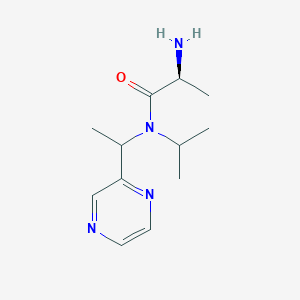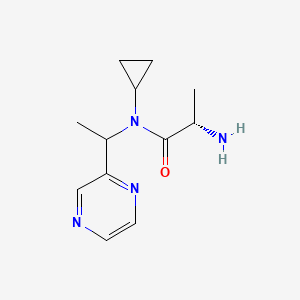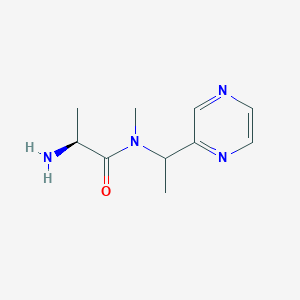
(S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a chiral compound that belongs to the class of heterocyclic building blocks It features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine derivatives and amino acids.
Formation of Amide Bond: The key step involves the formation of an amide bond between the pyrazine derivative and the amino acid. This can be achieved through coupling reactions using reagents like carbodiimides or other acylating agents.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Utilizing automated synthesizers to streamline the coupling reactions.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic structures.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins or nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it generally involves:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Modulation of Signaling Pathways: By interacting with receptors, the compound can influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propanamide: A non-chiral analog with similar structural features.
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-butanamide: A compound with an extended alkyl chain, offering different chemical properties.
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-pentanamide: Another analog with a longer alkyl chain, providing variations in reactivity and solubility.
Uniqueness: (S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. The presence of the pyrazine ring also contributes to its distinct chemical behavior, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(1-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(11)10(15)14(3)8(2)9-6-12-4-5-13-9/h4-8H,11H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQSQORACTPCZ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C(C)C1=NC=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
